![molecular formula C18H16ClNO4 B5570544 3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B5570544.png)
3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound with potential applications in various fields. Its synthesis and properties are of significant interest in the scientific community.
Synthesis Analysis
The synthesis of related compounds involves complex reactions and processes. For instance, Nimbalkar et al. (2018) described the ultrasound-assisted synthesis of benzamide derivatives, showcasing the methodologies applicable to similar compounds (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using techniques like X-ray diffraction, IR, NMR, and UV-Vis spectra. Demir et al. (2016) conducted such an analysis on a related benzamide compound, providing insights into the structural intricacies of these molecules (Demir et al., 2016).
Chemical Reactions and Properties
Benzamide compounds exhibit various chemical reactions and properties. For instance, the synthesis of N-substituted benzamides, as discussed by Morgan et al. (1990), demonstrates the chemical versatility of these compounds (Morgan et al., 1990).
Physical Properties Analysis
The physical properties of benzamide derivatives can be complex. Studies like that of Sagar et al. (2018) on closely related benzamides provide valuable insights into their physical characteristics (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds, including their reactivity and interaction with other chemicals, are crucial for understanding their potential applications. This aspect is often explored through synthesis and reactivity studies, as seen in the works of Yeung and Knaus (1987) and others (Yeung & Knaus, 1987).
Scientific Research Applications
Targeted Drug Delivery in Melanoma Treatment
Research has shown that derivatives of benzamide, such as chlorambucil-benzamide conjugates, demonstrate increased cytotoxicity against melanoma cells compared to chlorambucil alone. These findings support the potential of benzamide derivatives for targeted drug delivery in melanoma treatment, enhancing the efficacy of cytostatics in melanoma cells (Wolf et al., 2004).
Photocatalytic Degradation of Contaminants
Benzamide derivatives have been utilized in studies focusing on the photocatalytic degradation of environmental contaminants. Specifically, the application of titanium dioxide-loaded adsorbents supported the enhanced mineralization of propyzamide, a known environmental contaminant, by concentrating the substrate and facilitating its degradation (Torimoto et al., 1996).
Anti-Tubercular Applications
A novel series of benzamide derivatives demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the potential of benzamide compounds as promising agents in the development of new anti-tubercular drugs, emphasizing their role in the discovery process for treatments against tuberculosis (Nimbalkar et al., 2018).
Role in Synthesis of Medicinal Compounds
Benzamides serve as crucial intermediates in the synthesis of various medicinal compounds, offering a foundation for developing treatments across a range of disorders including antimicrobial, anti-cancer, and anti-psychotic applications. This versatility underscores the significance of benzamide derivatives in medicinal chemistry and drug development (Ammaji et al., 2019).
Mechanism of Action
While the specific mechanism of action for “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is not mentioned in the available data, related compounds have been studied for their potential therapeutic effects on Alzheimer’s disease . These compounds are thought to act as cholinesterase enzyme inhibitors, which are good agents for treating Alzheimer’s disease .
Future Directions
The future directions for the study of “3-chloro-N-(7-propionyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” and related compounds could involve further exploration of their potential therapeutic effects on diseases such as Alzheimer’s . Additionally, these compounds could be studied for their potential applications in other areas of medicine, given the wide range of biological activities associated with sulfonamides .
properties
IUPAC Name |
3-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-15(21)13-9-16-17(24-7-6-23-16)10-14(13)20-18(22)11-4-3-5-12(19)8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRXYBAXNRBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(7-propanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
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